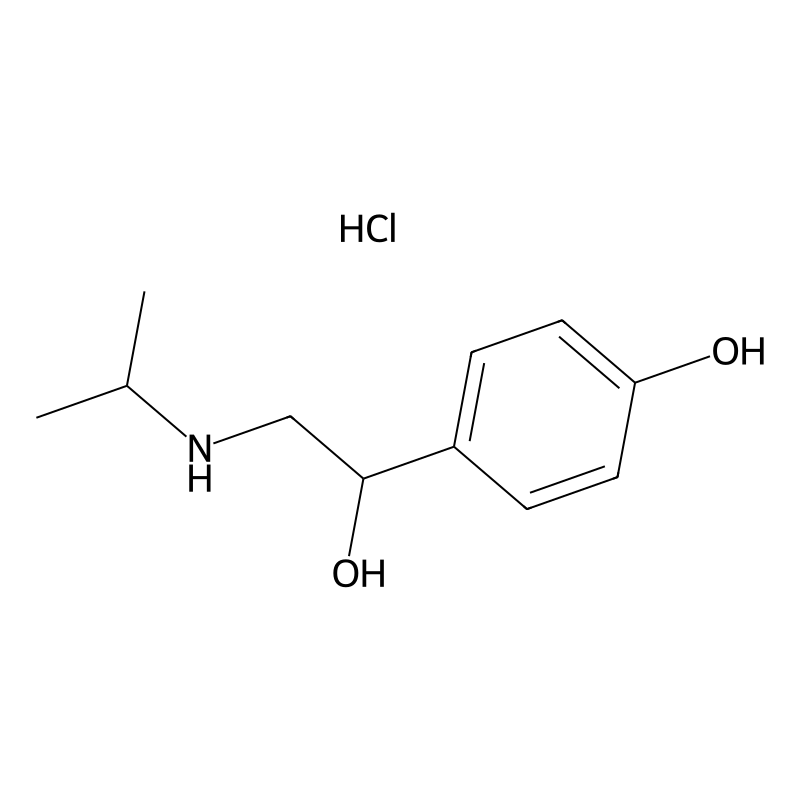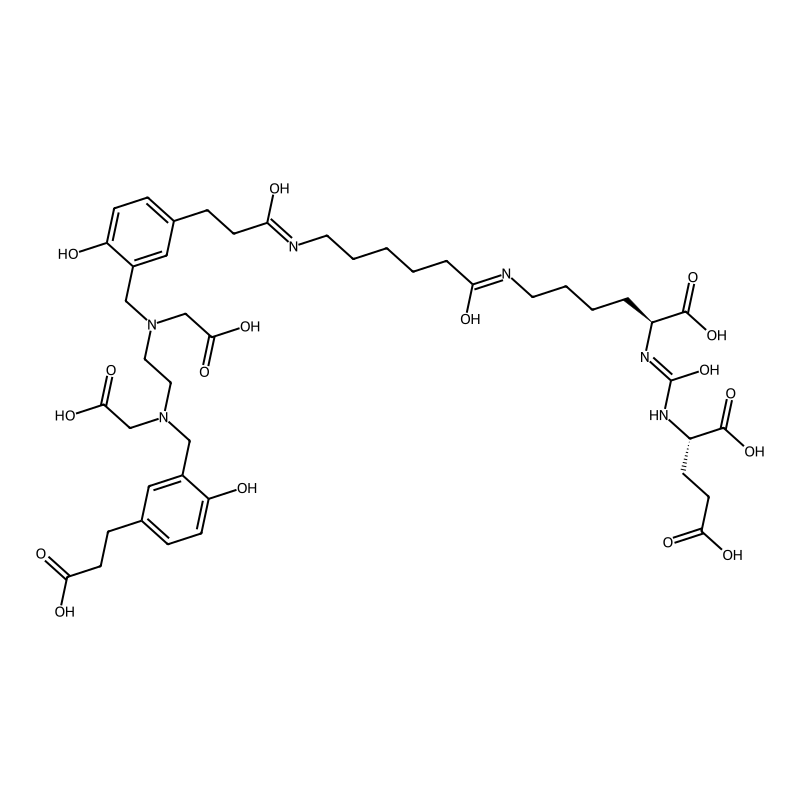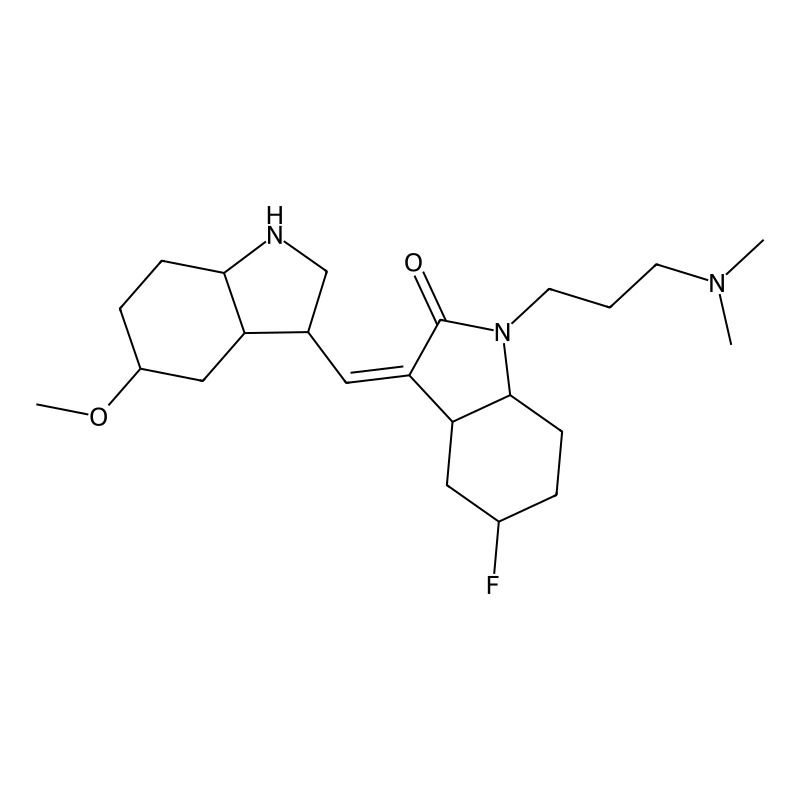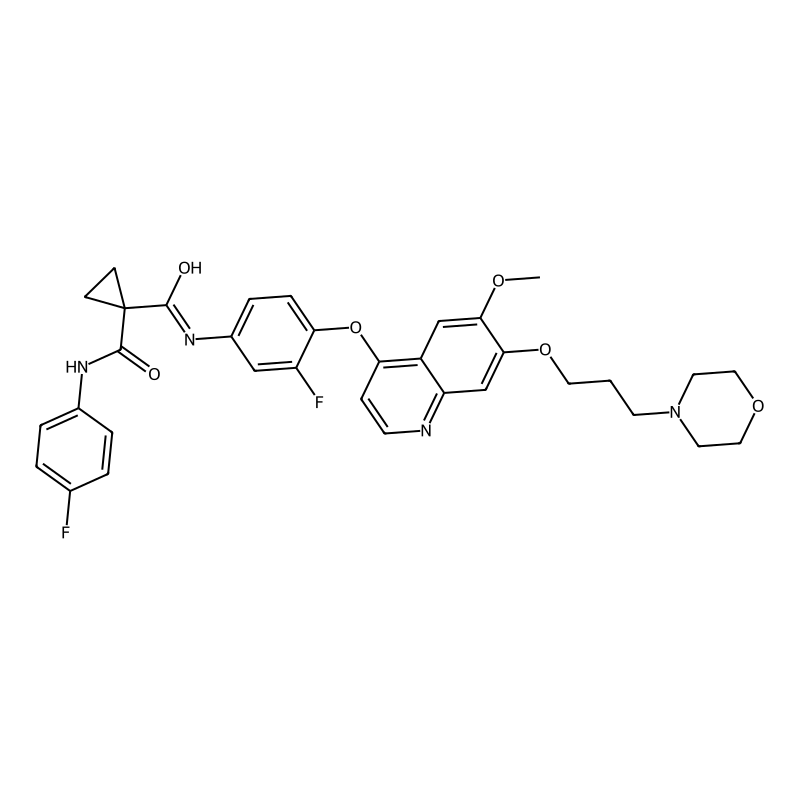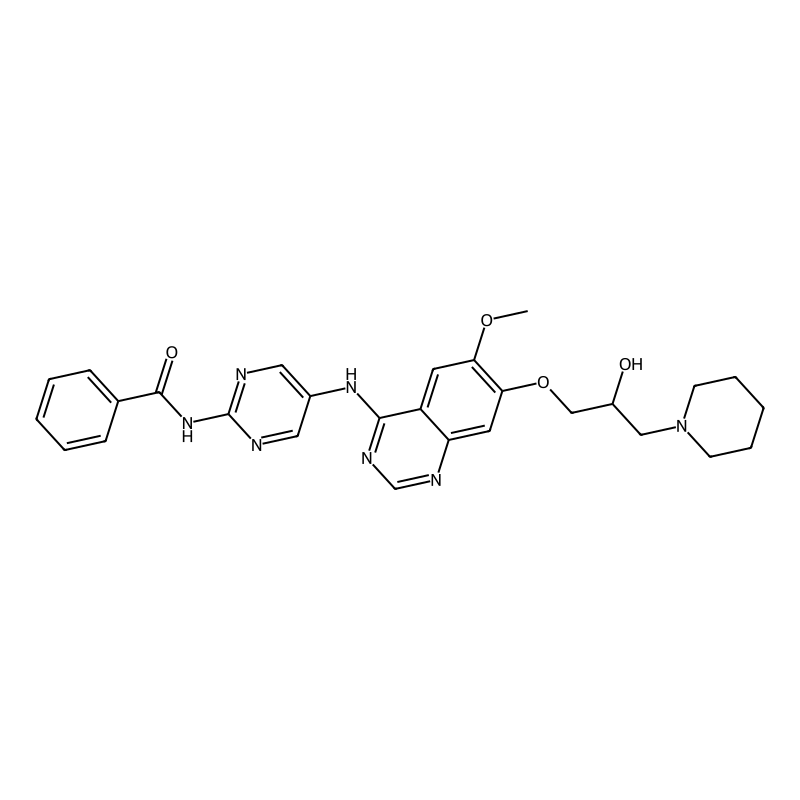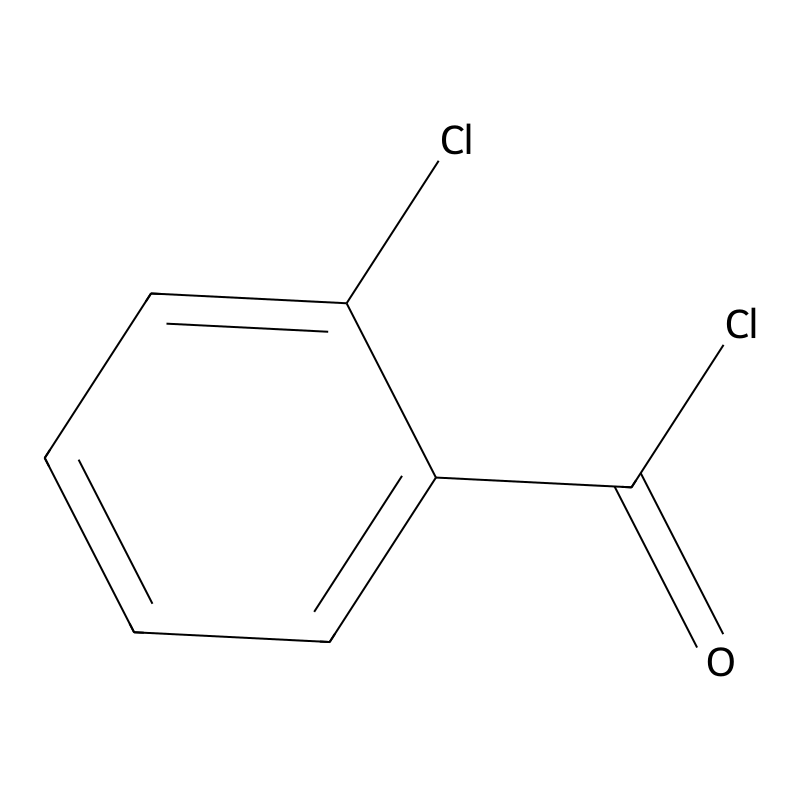(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]...](/img/structure/S004474.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
The compound (3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid is a complex organic molecule characterized by its unique structural features, including a pyrrolo[3,4-d][1,2]oxazole core and a carboxylic acid functional group. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. Its stereochemistry is defined by the specific configuration at the chiral centers, which can significantly influence its biological interactions and pharmacological properties.
- Formation of Derivatives: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides, respectively. These reactions are often catalyzed by acid or base catalysts.
- Reduction Reactions: The ketone functional group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Cyclization Reactions: The structure may also participate in cyclization reactions, forming more complex cyclic compounds under appropriate conditions.
- Bio
- Antimicrobial Activity: Many heterocycles possess the ability to inhibit bacterial growth or fungal proliferation.
- Anticancer Properties: Certain derivatives of pyrrolo compounds have shown promise in targeting cancer cells through various mechanisms.
- Anti-inflammatory Effects: Compounds with carboxylic acid functionalities are often studied for their ability to modulate inflammatory responses.
Several synthetic routes could be employed to produce (3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid, including:
- Multi-step Synthesis: Starting from simpler precursors, a series of reactions involving cyclization and functional group transformations can yield the target compound.
- One-Pot Reactions: Advances in synthetic methodologies allow for one-pot procedures that simplify the synthesis by combining multiple steps into a single reaction vessel.
- Enzymatic Synthesis: Utilizing specific enzymes to catalyze reactions may provide a more environmentally friendly approach to synthesizing this compound and its derivatives.
The potential applications of (3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid span various fields:
- Pharmaceuticals: Due to its possible biological activities, this compound could serve as a lead structure for drug development targeting infectious diseases or cancer.
- Agricultural Chemicals: Its antimicrobial properties may find utility in developing new pesticides or fungicides.
- Material Science: The unique properties of heterocycles make them suitable candidates for developing novel materials with specific electronic or optical characteristics.
Interaction studies are crucial for understanding how (3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid interacts with biological targets:
- Enzyme Inhibition Studies: Assessing the compound's ability to inhibit specific enzymes can provide insights into its potential therapeutic applications.
- Binding Affinity Measurements: Techniques such as surface plasmon resonance or isothermal titration calorimetry can determine how strongly the compound binds to target proteins.
- Cellular Assays: Evaluating the effects of the compound on cell viability and proliferation can help elucidate its biological significance.
